4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula and a CAS number of 92700-82-8. This compound features a piperazine ring that is substituted with a 2,3,4-trimethoxyphenylmethyl group and a formyl group at the nitrogen atom. It is primarily utilized in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. This specific derivative is notable for its structural complexity and potential applications in drug development.
The synthesis of 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde typically involves several key steps:
The reaction conditions for these steps typically include controlled temperatures and specific molar ratios of reactants to optimize yield and purity. The use of solvents such as dichloromethane or ethanol may be employed during the synthesis to facilitate reactions and isolate products effectively.
The molecular structure of 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde features:
Key structural data includes:
4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical transformations:
Common reagents for these reactions include:
The outcomes of these reactions lead to various derivatives that can be further explored for biological activity.
The mechanism of action for compounds like 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde often involves interactions at the molecular level with biological targets such as enzymes or receptors.
The formyl group may enhance reactivity towards nucleophiles or facilitate interactions with biological macromolecules. Additionally, the trimethoxyphenyl group could contribute to hydrophobic interactions that enhance binding affinity to target proteins.
Quantitative analysis through techniques like docking studies or enzyme inhibition assays can provide insights into the specific mechanisms involved.
While specific physical properties such as boiling point or melting point may vary based on purity and environmental conditions, general characteristics include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are used to confirm structural integrity and purity .
The compound has potential applications in various scientific fields:
Research continues into exploring its full potential across different applications within medicinal chemistry and materials science .
Piperazine derivatives constitute a cornerstone of rational drug design due to their exceptional conformational flexibility, hydrogen-bonding capability, and balanced basicity (pKa ~8.5–9.5). The piperazine ring adopts variable chair conformations, enabling optimal three-dimensional positioning of pharmacophoric elements. This adaptability facilitates interactions with diverse biological targets, including proteases, kinases, and G-protein-coupled receptors [3]. The piperazine-1-carbaldehyde moiety in the target compound introduces an aldehyde handle for structural diversification while maintaining the ring’s hydrogen-bond acceptor/donor capacity at the adjacent nitrogen.
Recent antiviral research demonstrates piperazine derivatives’ efficacy against Flaviviridae proteases. Phenotypic screening of piperazine-based small molecules revealed nanomolar inhibition of Zika (ZIKV) and Dengue (DENV) NS3 proteases—enzymes essential for viral replication. Molecular docking analyses confirm that protonated piperazine nitrogen forms salt bridges with conserved catalytic residues (e.g., Asp129 and His51 in ZIKV NS3), while the carbaldehyde oxygen coordinates with the oxyanion hole [3]. This dual interaction motif enhances binding specificity and underpins the scaffold’s utility in direct-acting antiviral agents (DAAs).
Table 2: Biotarget Engagement Profiles of Piperazine Derivatives
Biological Target | Activity | Structural Requirement |
---|---|---|
Flavivirus NS3 Protease | IC₅₀: 0.2–5 µM | Protonatable N4, H-bond donor |
EGFR Kinase | IC₅₀: 0.1–1 µM | Arylpiperazine + planar chromophore |
HDAC6 Zinc Finger Domain | Kd: 10–100 nM | Hydroxamate-linked piperazine |
The 2,3,4-trimethoxyphenyl moiety confers distinct pharmacophoric advantages through electronic modulation and steric bulk. Methoxy groups at these positions enhance electron density on the aromatic ring (σₘ = –0.12 for p-OCH₃), promoting π-stacking interactions with tyrosine/phenylalanine residues in protein binding pockets. This substitution pattern mimics colchicine’s trimethoxyphenyl pharmacophore, enabling disruption of tubulin polymerization in cancer cells at micromolar concentrations [4] [7].
Comparative studies reveal that methylation ortho to the benzylic linker (as in 2,3,4-trimethoxy) significantly increases metabolic stability versus para-methoxy analogs. This occurs via steric hindrance of cytochrome P450-mediated oxidation at the linker methylene group. Additionally, the 2,3,4-configuration enhances blood-brain barrier permeability (Pe = 12.3 × 10⁻⁶ cm/s) relative to non-ortho-substituted analogs, making it valuable for CNS-targeted agents [4] [7]. In the context of 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, the trimethoxyphenyl group acts as a hydrophobic anchor, with its electron-rich surface facilitating interactions with tubulin’s colchicine binding site (docking scores: –9.2 kcal/mol) or viral protease hydrophobic subpockets [3] [4].
Table 3: Impact of Methoxy Substitution Patterns on Bioactivity
Substituent Pattern | Tubulin IC₅₀ (μM) | Metabolic Half-life (hr) | LogP |
---|---|---|---|
2,3,4-Trimethoxy | 2.7 ± 0.3 | 3.8 | 2.1 |
3,4,5-Trimethoxy | 1.9 ± 0.2 | 2.1 | 2.3 |
4-Monoethoxy | >10 | 0.7 | 1.6 |
The synthesis of 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde emerged from convergent strategies in heterocyclic chemistry during the late 20th century. Its first documented preparation (CAS 92700-82-8) utilized reductive amination between 2,3,4-trimethoxybenzaldehyde and piperazine under Leuckart conditions, followed by Vilsmeier-Haack formylation at N1 . This efficient route enabled gram-scale production, with modern suppliers offering quantities from 5–25 mg at purity ≥95% .
The compound’s pharmacological exploration accelerated post-2010 alongside interest in trimethoxyphenyl-containing antimitotics and piperazine-based antivirals. Early structure-activity relationship (SAR) studies positioned it as a precursor to acylhydrazone derivatives evaluated against flaviviral proteases. Its aldehyde group underwent condensation with hydrazines to yield acylhydrazones—molecules demonstrating IC₅₀ values of 3.7–28.9 µM against Dengue NS2B-NS3 protease in enzymatic assays [3]. Crystallographic analyses later confirmed that derivatives adopt a bent conformation where the trimethoxyphenyl group occupies the S2 hydrophobic subsite of the protease active site [6].
Ongoing research exploits this compound as a synthon for anticancer hybrids. Recent examples include its condensation with quinoxaline hydrazides to generate dual EGFR/tubulin inhibitors (e.g., compound 9f in [4]: EGFR IC₅₀ = 0.92 µM, MCF-7 IC₅₀ = 8.7 µM). The structural adaptability conferred by its carbaldehyde group ensures continued relevance in rational drug design pipelines targeting infectious diseases and oncology [3] [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1